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Compound of Interest

Compound Name: SN-008

Cat. No.: B7382933

This guide provides a comprehensive comparison of the preclinical efficacy and mechanism of
action of ZM008, a novel anti-LLT1 antibody, against a placebo/control group in various cancer
models. The data presented herein is intended for researchers, scientists, and professionals in
the field of drug development to facilitate an objective evaluation of ZM008's therapeutic
potential.

Mechanism of Action

ZMO008 is a fully human IgG1 monoclonal antibody that targets the C-type lectin-like receptor
LLT1 (also known as CLEC2D), which is expressed on various tumor cells. LLT1 interacts with
its receptor, CD161, found on Natural Killer (NK) cells and a subset of T cells. This interaction
inhibits the cytotoxic activity of these immune cells, allowing cancer cells to evade immune
surveillance. ZM008 functions by blocking the LLT1-CD161 interaction, thereby unleashing the
anti-tumor activity of NK and T cells. This process is believed to convert immunologically "cold"
tumors, which are unresponsive to immunotherapy, into "hot" tumors with an active immune
infiltrate.[1][2]

Signaling Pathway of ZM008-Mediated Immune Activation
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Caption: ZM0O08 blocks the inhibitory LLT1-CD161 interaction, activating NK and T cells.

Efficacy in Preclinical Models
In Vitro Cytotoxicity

ZMO008 has demonstrated the ability to enhance the cytotoxic activity of human NK cells
against tumor cell lines in vitro.
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Cell Line Target Cells

Effector Cells Outcome

PC3 Prostate Cancer

Significant cytotoxicity
Human NK Cells
observed

Chronic Myelogenous
K562 Leukemia (MHC-

negative)

Significant cytotoxicity
Human NK Cells
observed

Data summarized from publicly available research abstracts.[2]

In Vivo Tumor Growth Inhibition

The anti-tumor efficacy of ZM008 was evaluated in a humanized mouse xenograft model.

Model Treatment Group

Tumor Growth
Dosage

Inhibition
HUNOG-PC3 N S
ZM008 10 mg/kg Significant inhibition
Xenograft
HUNOG-PC3 Continued tumor
Vehicle Control N/A
Xenograft growth
Data summarized from publicly available research abstracts.[2]
Experimental Workflow for In Vivo Efficacy Study
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Caption: Workflow for the HUNOG-PC3 xenograft study.

Pharmacodynamics and Immune Cell Infiltration

Treatment with ZM0O08 led to a significant change in the tumor microenvironment (TME),
characterized by an influx of immune cells.

Biomarker Effect of ZM008 Implication
S Enhanced cytotoxic T cell
CD8+ T Cells High infiltration into TME
response
S Enhanced NK cell-mediated
CD56+ NK Cells High infiltration into TME

killing

This infiltration suggests a transformation of the tumor from "cold" to "hot".[2]

Experimental Protocols
In Vitro Cytotoxicity Assays
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e Cell Lines: PC3 (prostate cancer) and K562 (chronic myelogenous leukemia) were used as
target cells.

o Effector Cells: Human Natural Killer (NK) cells were isolated and used as effector cells.

o Method: Target cells were co-cultured with NK cells in the presence of varying concentrations
of ZMO0O08 or an isotype control antibody. Cell viability was assessed using standard assays
(e.g., LDH release or chromium-51 release assays). The activation of NK cells was
measured by flow cytometry for markers such as CD69, NKG2D, CD107a, and IFN-y.[2]

HUNOG-PC3 Xenograft Model

e Animal Model: HUNOG-EXL mice, which are immunodeficient mice transplanted with human
hematopoietic stem cells, leading to the development of a human immune system, were
used.

o Tumor Implantation: PC3 prostate cancer cells were subcutaneously implanted into the mice.

o Treatment: Once tumors reached a palpable size, mice were randomized into treatment and
control groups. The treatment group received ZM008 at a dose of 10 mg/kg, while the control
group received a vehicle control.[2]

e Outcome Measures: Tumor volume was measured regularly. At the end of the study, tumors
were excised for immunohistochemical analysis to assess the infiltration of immune cells
(CD8+ T cells and CD56+ NK cells) into the tumor microenvironment.[2]

Safety and Toxicology Studies

» Animal Model: Cynomolgus monkeys were used to assess the safety, pharmacokinetics, and
toxicokinetics of ZM0OS8.

» Dosing: Animals were dosed with ZM008 weekly for 4 weeks at doses up to 125 mg/kg.

e Observations: The studies indicated that ZM0O08 was well-tolerated with no mortality or
adverse reactions observed. The half-life of ZM008 was determined to be up to 259 hours.[3]

Conclusion

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.asco.org/abstracts-presentations/ABSTRACT375162
https://www.asco.org/abstracts-presentations/ABSTRACT375162
https://www.asco.org/abstracts-presentations/ABSTRACT375162
https://zumutor.com/2022/07/abrogation-of-natural-killer-cell-check-point-pathway-llt1-cd161-by-novel-anti-llt1-antibody-zm008-and-its-therapeutic-applications-in-solid-cancers/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7382933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The preclinical data for ZM008 demonstrates a promising anti-tumor effect driven by the
activation of both NK and T cells. The in vivo studies show significant tumor growth inhibition
and a favorable alteration of the tumor microenvironment. These findings, coupled with a good
safety profile in non-human primates, support the continued clinical development of ZM008 as
a potential immunotherapy for solid tumors.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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